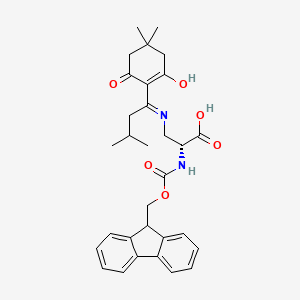

Fmoc-D-Dap(Ivdde)-OH

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H36N2O6/c1-18(2)13-24(28-26(34)14-31(3,4)15-27(28)35)32-16-25(29(36)37)33-30(38)39-17-23-21-11-7-5-9-19(21)20-10-6-8-12-22(20)23/h5-12,18,23,25,34H,13-17H2,1-4H3,(H,33,38)(H,36,37)/t25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCZQXABUYLYUPK-RUZDIDTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=NCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(=NC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H36N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Application of Fmoc-D-Dap(Ivdde)-OH

Introduction

Fmoc-D-Dap(Ivdde)-OH is a highly specialized amino acid derivative crucial for advanced applications in solid-phase peptide synthesis (SPPS), particularly for the construction of complex peptide architectures such as branched and cyclic peptides. This guide provides a detailed examination of its structure, properties, and relevant experimental protocols for researchers and professionals in peptide chemistry and drug development. The molecule's utility lies in its orthogonal protecting group strategy, which allows for selective deprotection and modification of specific sites within a peptide sequence.

The structure of this compound is comprised of three key components:

-

A D-2,3-diaminopropionic acid (D-Dap) core : A non-proteinogenic amino acid featuring two amino groups (α-amino and β-amino) and a carboxylic acid. The D-configuration at the alpha-carbon influences the stereochemistry of the resulting peptide.[1][2]

-

The Fmoc (9-fluorenylmethyloxycarbonyl) group : A base-labile protecting group attached to the α-amino group of the D-Dap core.[3][4] It is stable under acidic conditions but is readily removed by weak bases like piperidine, which is a fundamental step in Fmoc-based SPPS.[5][6]

-

The Ivdde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) group : This protecting group is attached to the β-amino group of the D-Dap side chain. The Ivdde group is distinguished by its stability towards the basic conditions used for Fmoc removal and acidic conditions used for final peptide cleavage from the resin.[7][8] It is specifically cleaved using a dilute solution of hydrazine, providing an orthogonal deprotection strategy essential for site-specific modifications.[9]

This unique combination of protecting groups allows for precise control over the synthesis process. The α-amino group can be deprotected for linear chain elongation, while the β-amino group remains protected. At a desired step, the Ivdde group can be selectively removed to enable peptide branching, cyclization, or the attachment of labels and other moieties to the side chain.

Core Data Presentation

The key quantitative and identifying data for this compound are summarized in the table below for easy reference.

| Property | Value | References |

| Molecular Formula | C₃₁H₃₆N₂O₆ | [10][11][12][13] |

| Molecular Weight | 532.63 g/mol | [11][13] |

| CAS Number | 1228900-15-9 | [11][12][13] |

| Synonyms | Fmoc-D-Dpr(ivDde)-OH, N-α-Fmoc-N-β-ivDde-D-2,3-diaminopropionic acid | [12][13] |

Experimental Protocols

The use of this compound in peptide synthesis relies on the selective removal of its two protecting groups. The following are detailed protocols for the deprotection steps.

Protocol 1: Nα-Fmoc Group Deprotection

This protocol is a standard step in the cycle of Fmoc-based solid-phase peptide synthesis (SPPS) for elongating the peptide chain.

Materials:

-

Peptidyl-resin with N-terminal this compound

-

Deprotection solution: 20% piperidine in N,N-dimethylformamide (DMF)

-

DMF for washing

-

Inert gas (Nitrogen or Argon) atmosphere

Procedure:

-

Swell the peptidyl-resin in DMF for 30-60 minutes in a reaction vessel.

-

Drain the DMF from the reaction vessel.

-

Add the deprotection solution (20% piperidine in DMF) to the resin. Ensure the resin is fully submerged.

-

Agitate the mixture under an inert atmosphere for an initial 3 minutes.

-

Drain the deprotection solution.

-

Add a fresh aliquot of the deprotection solution and continue agitation for an additional 15-20 minutes to ensure complete removal of the Fmoc group.

-

Drain the solution.

-

Thoroughly wash the resin with DMF (typically 5-7 cycles) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

-

The resin is now ready for the coupling of the next Fmoc-protected amino acid in the sequence.

Protocol 2: Side-Chain Ivdde Group Deprotection

This protocol describes the selective removal of the Ivdde group from the D-Dap side chain, enabling subsequent modification at the β-amino group. This procedure is performed while the peptide remains anchored to the solid support.

Materials:

-

Peptidyl-resin containing the this compound residue (the N-terminal Fmoc group may be present or removed)

-

Deprotection solution: 2% (v/v) hydrazine monohydrate in DMF

-

DMF for washing

-

UV-Vis Spectrophotometer (optional, for monitoring)

Procedure:

-

Swell the peptidyl-resin in DMF for 30-60 minutes.

-

Drain the DMF.

-

Add the 2% hydrazine in DMF solution to the resin.

-

Agitate the mixture gently. The reaction is typically rapid, but multiple treatments are recommended for complete removal.

-

After 3 minutes, drain the solution. The cleavage can be monitored by measuring the absorbance of the filtrate at 290 nm, which corresponds to the indazole by-product.[8][9]

-

Repeat the treatment with fresh 2% hydrazine solution four more times (for a total of five treatments) to ensure complete deprotection.

-

Thoroughly wash the resin with DMF (at least 5 cycles) to remove all traces of hydrazine and the cleavage by-product.

-

The newly exposed β-amino group on the Dap side chain is now available for coupling, cyclization, or other modifications.

Mandatory Visualizations

Structural Diagram of this compound

References

- 1. 1915-96-4 CAS MSDS (D-2,3-Diaminopropionic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. 2,3-Diaminopropionic acid - Wikipedia [en.wikipedia.org]

- 3. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 4. total-synthesis.com [total-synthesis.com]

- 5. chempep.com [chempep.com]

- 6. benchchem.com [benchchem.com]

- 7. Fmoc-Dab(ivDde)-OH Novabiochem 607366-21-2 [sigmaaldrich.com]

- 8. Selecting Orthogonal Building Blocks [sigmaaldrich.com]

- 9. sigmaaldrich-jp.com [sigmaaldrich-jp.com]

- 10. chempep.com [chempep.com]

- 11. Fmoc-dap(ivdde)-oh | Sigma-Aldrich [sigmaaldrich.com]

- 12. advancedchemtech.com [advancedchemtech.com]

- 13. parchem.com [parchem.com]

A Comprehensive Technical Guide to Fmoc-D-Dap(Ivdde)-OH for Advanced Peptide Synthesis

For Immediate Release:

This technical guide provides an in-depth overview of the physical and chemical properties of N-α-Fmoc-N-β-[1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl]-D-2,3-diaminopropionic acid, commonly known as Fmoc-D-Dap(Ivdde)-OH. Tailored for researchers, scientists, and professionals in drug development, this document offers a detailed examination of the compound's characteristics, experimental protocols for its use, and visualizations of key chemical processes.

This compound is a critical building block in modern solid-phase peptide synthesis (SPPS), particularly for the creation of complex peptide structures such as branched and cyclic peptides. Its utility lies in the orthogonal protection strategy afforded by the fluorenylmethyloxycarbonyl (Fmoc) group on the alpha-amino group and the sterically hindered 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group on the side-chain amino group. This allows for selective deprotection and modification of the peptide chain.

Core Physical and Chemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application. The following table summarizes the key quantitative data for this compound, identified by the CAS number 1228900-15-9.[1][2][3][4][5][6] It is important to note that in scientific literature and commercial listings, the abbreviations "Dap" (diaminopropionic acid) and "Dpr" are often used interchangeably for this molecule.

| Property | Value |

| CAS Number | 1228900-15-9 |

| Molecular Formula | C31H36N2O6 |

| Molecular Weight | 532.63 g/mol [3] |

| Appearance | White to off-white or slight yellow crystalline powder[1][2] |

| Purity | ≥99% (by titration)[1][2], ≥95.0% (HPLC), ≥98% (TLC) |

| Melting Point | 152 - 165 °C[1][2] |

| Optical Rotation | [α]D20 = -7 to -9º (c=1 in MeOH)[1][2] |

| Solubility | Clearly soluble in DMF (1 mmole in 2 ml)[7] |

| Storage Conditions | 0 - 8 °C[1][2], 15-25°C[3] |

Experimental Protocols

The successful application of this compound in peptide synthesis hinges on optimized experimental procedures for both its incorporation into the peptide chain and the selective removal of the Ivdde protecting group.

Solid-Phase Peptide Synthesis (SPPS) Coupling Protocol

The following is a generalized protocol for the coupling of this compound onto a solid support resin during Fmoc-based SPPS.

-

Resin Swelling: Swell the resin (e.g., Rink amide resin) in N,N-dimethylformamide (DMF) for at least one hour.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain on the resin by treating it with a 20% piperidine solution in DMF for a specified duration (e.g., 2 x 10 minutes).

-

Washing: Thoroughly wash the resin with DMF to remove residual piperidine and the cleaved Fmoc-dibenzofulvene adduct.

-

Amino Acid Activation: In a separate vessel, pre-activate the this compound (typically 3-5 equivalents relative to the resin loading) with a suitable coupling reagent (e.g., HBTU, HATU, or PyBOP) and a base (e.g., N,N-diisopropylethylamine - DIPEA) in DMF.

-

Coupling Reaction: Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours at room temperature. The progress of the reaction can be monitored using a ninhydrin test.

-

Washing: After the coupling is complete, wash the resin extensively with DMF to remove any unreacted reagents and byproducts.

-

Capping (Optional): To block any unreacted amino groups, the resin can be treated with an acetylating agent, such as acetic anhydride.

Ivdde Protecting Group Cleavage Protocol

The selective removal of the Ivdde group is a key step that allows for site-specific modification of the peptide, such as the creation of a branch point. The standard method involves the use of hydrazine.

-

Resin Preparation: Ensure the peptide-resin is well-swollen in DMF. It is crucial that the N-terminal Fmoc group is either still present or has been replaced with a Boc group, as hydrazine will also cleave the Fmoc group.[8][9]

-

Hydrazine Treatment: Treat the resin with a 2-10% solution of hydrazine monohydrate in DMF. A common protocol uses a 2% hydrazine solution.[9] The treatment is typically performed in short, repeated cycles (e.g., 3 x 3 minutes).[9]

-

Monitoring: The cleavage of the Ivdde group can be monitored spectrophotometrically by detecting the release of the chromophoric pyrazole byproduct at approximately 290 nm.[10]

-

Washing: Following complete deprotection, thoroughly wash the resin with DMF to remove all traces of hydrazine and the cleavage byproduct.[8]

-

Subsequent Reactions: The newly exposed side-chain amine is now available for further synthetic transformations, such as the coupling of another amino acid to form a branched peptide.

It is important to note that incomplete cleavage of the sterically hindered Ivdde group can sometimes occur, especially if the protected residue is near the C-terminus or within an aggregated peptide sequence.[8] In such cases, increasing the hydrazine concentration or the reaction time may be necessary, but this should be done with caution to avoid potential side reactions like peptide backbone cleavage, particularly at glycine residues.[8][9]

Applications in Research and Drug Development

The use of this compound is particularly advantageous in the synthesis of peptides with complex architectures. The ability to selectively deprotect the side chain of the diaminopropionic acid residue opens up possibilities for:

-

Branched Peptides: Building a second peptide chain from the side chain of the Dap residue. Branched peptides are explored for various applications, including as enzyme inhibitors and antimicrobial agents.[11][12]

-

Cyclic Peptides: Forming a cyclic structure by creating a peptide bond between the deprotected side-chain amine and another part of the peptide.

-

Peptide Conjugation: Attaching other molecules, such as fluorescent labels, biotin, or drug payloads, to a specific site on the peptide.[13]

The enhanced stability of the Ivdde group to piperidine compared to the Dde group makes it a more robust choice for the synthesis of longer or more complex peptides, as it is less prone to premature deprotection or migration.[8]

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Fmoc-D-Dpr(ivDde)-OH Novabiochem 1228900-15-9 [sigmaaldrich.com]

- 4. advancedchemtech.com [advancedchemtech.com]

- 5. geno-chem.com [geno-chem.com]

- 6. parchem.com [parchem.com]

- 7. Fmoc-Dab(ivDde)-OH Novabiochem 607366-21-2 [sigmaaldrich.com]

- 8. benchchem.com [benchchem.com]

- 9. peptide.com [peptide.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. kohan.com.tw [kohan.com.tw]

- 12. Microwave Assisted SPPS of Unsymmetrically Branched Peptides [cem.com]

- 13. Strategies for the synthesis of labeled peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Orthogonal Protecting Groups in Peptide Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate process of peptide synthesis, the strategic use of protecting groups is paramount to achieving high-fidelity products. This technical guide provides a comprehensive overview of orthogonal protecting groups, a cornerstone of modern solid-phase peptide synthesis (SPPS) and solution-phase synthesis. We will delve into the core principles of orthogonality, explore the most common and specialized protecting group strategies, and provide detailed experimental protocols and quantitative data to inform the design and execution of successful peptide synthesis campaigns.

The Core Principle of Orthogonality

At its heart, orthogonal protection in peptide synthesis refers to the use of multiple classes of protecting groups within a single molecule, where each class can be selectively removed under specific chemical conditions without affecting the others.[1][2] This principle allows for the precise, stepwise assembly of amino acids and the introduction of complex modifications such as cyclization, branching, and labeling.[3]

A typical orthogonal protection scheme in SPPS involves three categories of protecting groups:

-

Temporary α-Amino Protecting Groups: These shield the N-terminus of the growing peptide chain and are removed at each cycle of amino acid addition.

-

"Permanent" Side-Chain Protecting Groups: These protect the reactive side chains of trifunctional amino acids throughout the synthesis and are typically removed during the final cleavage of the peptide from the solid support.

-

Auxiliary Orthogonal Protecting Groups: These are employed for specific side-chain modifications and can be removed independently of both the temporary and permanent protecting groups.

The successful implementation of an orthogonal strategy is critical for minimizing side reactions and maximizing the yield of the desired peptide.[4][5]

Key Orthogonal Protection Strategies

Two primary orthogonal strategies have dominated the field of solid-phase peptide synthesis: the Fmoc/tBu and the Boc/Bzl approaches. The choice between them depends on the specific requirements of the synthesis, including the nature of the target peptide, its length, and the presence of sensitive moieties.

The Fmoc/tBu Strategy

The 9-fluorenylmethyloxycarbonyl (Fmoc)/tert-butyl (tBu) strategy is the most widely adopted method in modern peptide synthesis.[6] It is a fully orthogonal system where the temporary and permanent protecting groups are removed by chemically distinct mechanisms.[4]

-

α-Amino Protection: The base-labile Fmoc group.

-

Side-Chain Protection: Acid-labile groups, predominantly based on the tert-butyl cation (e.g., tBu ethers, tBu esters, and the tert-butyloxycarbonyl (Boc) group).[6]

The Fmoc group is cleaved under mild basic conditions, typically with a solution of 20% piperidine in N,N-dimethylformamide (DMF), while the tBu-based side-chain protecting groups remain stable.[6] The final cleavage of the peptide from the resin and the removal of the side-chain protecting groups are accomplished simultaneously with a strong acid, most commonly trifluoroacetic acid (TFA).[6]

The Boc/Bzl Strategy

A classic approach, the tert-butyloxycarbonyl (Boc)/benzyl (Bzl) strategy relies on graded acid lability.[7] While not strictly orthogonal, it is a highly effective method.[7]

-

α-Amino Protection: The acid-labile Boc group.

-

Side-Chain Protection: Benzyl-based protecting groups, which are also acid-labile but require stronger acidic conditions for removal.[7]

The Boc group is removed with a moderate acid like TFA, while the more stable benzyl-based side-chain protecting groups are cleaved with a very strong acid, such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), during the final cleavage step.[7]

Quantitative Data on Protecting Group Stability and Cleavage

The selection of an appropriate protecting group is a critical decision in peptide synthesis. The following tables summarize the stability and cleavage conditions of common protecting groups to facilitate comparison.

Table 1: α-Amino Protecting Groups

| Protecting Group | Abbreviation | Cleavage Reagent | Typical Conditions | Stability |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | 20% Piperidine/DMF | 2 x 10 min, RT | Stable to acids |

| tert-Butoxycarbonyl | Boc | 50% TFA/DCM | 30 min, RT | Stable to bases |

| Benzyloxycarbonyl | Z (or Cbz) | H₂/Pd, HBr/AcOH, Na/liq. NH₃ | Varies | Stable to mild acid and base |

| Allyloxycarbonyl | Alloc | Pd(PPh₃)₄ / Phenylsilane | 2 hours, RT | Stable to acids and bases |

Table 2: Side-Chain Protecting Groups for Fmoc/tBu Strategy

| Amino Acid | Side-Chain Protecting Group | Abbreviation | Cleavage Reagent | Typical Cleavage Time |

| Arg | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl | Pbf | 95% TFA | 1.5 - 3 hours |

| Arg | 2,2,5,7,8-Pentamethylchroman-6-sulfonyl | Pmc | 95% TFA | 4 - 6 hours |

| Arg | Tosyl | Tos | HF | 1 hour |

| Asp, Glu | tert-Butyl ester | OtBu | 95% TFA | 1 - 2 hours |

| Cys | Trityl | Trt | 95% TFA | 1 - 2 hours |

| Cys | Acetamidomethyl | Acm | I₂ or Hg(OAc)₂ | Varies |

| His | Trityl | Trt | 95% TFA | 1 - 2 hours |

| Lys, Orn | tert-Butoxycarbonyl | Boc | 95% TFA | 1 - 2 hours |

| Lys, Orn | 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | 2% Hydrazine/DMF | 3 x 3 min |

| Lys, Orn | 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl | ivDde | 2% Hydrazine/DMF | 3 x 3 min |

| Lys, Orn | 4-Methyltrityl | Mtt | 1% TFA/DCM | 1 hour |

| Lys, Orn | 4-Methoxytrityl | Mmt | 1% TFA/DCM or AcOH/TFE/DCM | < 30 min |

| Ser, Thr, Tyr | tert-Butyl ether | tBu | 95% TFA | 1 - 2 hours |

| Trp | tert-Butoxycarbonyl | Boc | 95% TFA | 1 - 2 hours |

Table 3: Side-Chain Protecting Groups for Boc/Bzl Strategy

| Amino Acid | Side-Chain Protecting Group | Abbreviation | Cleavage Reagent |

| Arg | Tosyl | Tos | HF |

| Asp, Glu | Benzyl ester | OBzl | HF |

| Cys | 4-Methylbenzyl | Meb | HF |

| His | Benzyloxymethyl | Bom | HF |

| Lys | 2-Chlorobenzyloxycarbonyl | 2-Cl-Z | HF |

| Ser, Thr | Benzyl ether | Bzl | HF |

| Tyr | 2-Bromobenzyloxycarbonyl | 2-Br-Z | HF |

Experimental Protocols

The following are detailed, step-by-step protocols for the key stages of both Fmoc/tBu and Boc/Bzl solid-phase peptide synthesis, as well as for the removal of common auxiliary orthogonal protecting groups.

Protocol 1: Fmoc/tBu Solid-Phase Peptide Synthesis Cycle (Manual Synthesis)

This protocol outlines a single cycle of amino acid addition.

-

Resin Swelling: Swell the Fmoc-amino acid-loaded resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate the mixture for 10 minutes at room temperature.

-

Drain the solution.

-

Repeat the piperidine treatment for another 10 minutes.

-

Wash the resin thoroughly with DMF (5x), followed by isopropanol (2x) and DMF (3x).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the next Fmoc-amino acid (4 equivalents), HBTU (3.8 equivalents), and HOBt (4 equivalents) in DMF.

-

Add DIPEA (8 equivalents) to the amino acid solution to activate it.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction for completion using the Kaiser test. A negative result (yellow beads) indicates complete coupling.

-

-

Washing: Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x). The resin is now ready for the next cycle.

Protocol 2: Boc/Bzl Solid-Phase Peptide Synthesis Cycle (Manual Synthesis)

This protocol outlines a single cycle of amino acid addition.

-

Resin Swelling: Swell the Boc-amino acid-loaded resin (e.g., Merrifield resin) in DCM for 30-60 minutes.

-

Boc Deprotection:

-

Drain the DCM.

-

Add a solution of 50% TFA in DCM to the resin.

-

Agitate for 30 minutes at room temperature.

-

Drain the TFA solution and wash the resin with DCM (3x) and isopropanol (2x) to remove residual acid.

-

-

Neutralization:

-

Wash the resin with DCM (3x).

-

Add a solution of 10% DIPEA in DCM to the resin and agitate for 5 minutes.

-

Drain the neutralization solution and wash the resin with DCM (5x).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the next Boc-amino acid (3 equivalents) and a coupling agent such as HBTU (2.9 equivalents) in DMF or a DCM/DMF mixture.

-

Add the activated amino acid solution and DIPEA (6 equivalents) to the neutralized resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Monitor for completion with the Kaiser test.

-

-

Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next cycle.

Protocol 3: Removal of Dde and ivDde Protecting Groups

-

Resin Preparation: If the N-terminus is Fmoc-protected, it should be replaced with a Boc group to prevent its removal by hydrazine.

-

Deprotection:

-

Washing: Wash the resin thoroughly with DMF.[8]

Protocol 4: Removal of Alloc Protecting Group

-

Resin Preparation: Wash the resin with DCM.

-

Deprotection Solution Preparation: Prepare a solution of Pd(PPh₃)₄ (0.2 equivalents) and phenylsilane (20 equivalents) in DCM.

-

Deprotection:

-

Add the deprotection solution to the resin.

-

Agitate the mixture for 2 hours at room temperature.

-

Repeat the deprotection step.

-

-

Washing: Wash the resin with DCM, followed by a solution of 0.5% DIPEA in DMF and 0.5% sodium diethyldithiocarbamate in DMF to scavenge residual palladium, and finally with DMF.

Protocol 5: Removal of Mtt, Mmt, and Trt Protecting Groups

These groups are removed under mildly acidic conditions.

-

Deprotection Solution Preparation:

-

Mtt/Mmt: Prepare a solution of 1% TFA in DCM containing 5% triisopropylsilane (TIS) as a scavenger.

-

Trt (from Cys, His, Ser, Thr, Tyr): A solution of 90-95% TFA with scavengers is typically used during the final cleavage. For selective on-resin removal, a milder solution of 20% 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) in DCM can be used.

-

-

Deprotection:

-

Treat the resin with the appropriate deprotection solution.

-

Reaction times vary depending on the specific protecting group and the peptide sequence (e.g., Mtt removal can take 1-2 hours).

-

-

Washing: Wash the resin with DCM, followed by a neutralization wash with 10% DIPEA in DCM, and then with DMF.

Mandatory Visualizations

Caption: Concept of orthogonal protection in solid-phase peptide synthesis.

References

- 1. Selecting Orthogonal Building Blocks [sigmaaldrich.com]

- 2. jocpr.com [jocpr.com]

- 3. peptide.com [peptide.com]

- 4. biosynth.com [biosynth.com]

- 5. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. peptide.com [peptide.com]

- 8. peptide.com [peptide.com]

- 9. benchchem.com [benchchem.com]

Role of Ivdde protecting group in SPPS

An In-depth Technical Guide to the Ivdde Protecting Group in Solid-Phase Peptide Synthesis

Introduction

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, enabling the rapid and efficient assembly of amino acid chains. A cornerstone of modern SPPS is the use of orthogonal protecting groups, which allow for the selective deprotection of specific functional groups on amino acid side chains while the peptide remains anchored to the solid support. This capability is crucial for the synthesis of complex peptides, including branched, cyclic, and site-specifically modified structures.

Among the arsenal of orthogonal protecting groups, the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (Ivdde) group stands out for its unique properties and utility, particularly in Fmoc-based SPPS strategies. This technical guide provides a comprehensive overview of the Ivdde protecting group, its mechanism of action, applications, and detailed experimental protocols for its use.

The Ivdde Protecting Group: Structure and Orthogonality

The Ivdde group is a more sterically hindered analogue of the Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) group.[1] It is most commonly used to protect the ε-amino group of lysine, with the building block being Fmoc-Lys(Ivdde)-OH.

The key to the Ivdde group's utility is its unique cleavage condition, which makes it orthogonal to the most common protecting group strategies in SPPS.[2][3]

-

Stability: The Ivdde group is stable to the basic conditions (typically 20% piperidine in DMF) used to remove the Nα-Fmoc group during chain elongation.[4] It is also stable to the acidic conditions (e.g., trifluoroacetic acid - TFA) used for final cleavage from the resin and removal of acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt).[1][4]

-

Lability: The Ivdde group is selectively cleaved by treatment with a dilute solution of hydrazine in DMF.[2][5]

This orthogonality allows for the selective unmasking of the lysine side chain at any point during the synthesis, enabling further chemical modifications on-resin.

Advantages Over the Dde Group

While chemically similar to the Dde group, the Ivdde group's increased steric bulk provides a significant advantage. The Dde group has been shown to be somewhat unstable during prolonged or repeated piperidine treatments required for the synthesis of long peptides, leading to partial loss of the protecting group.[1] More critically, Dde can sometimes migrate from one amino group to another. The greater steric hindrance of the Ivdde group makes it more robust, less prone to migration, and a more reliable choice for complex syntheses.[1]

Caption: Structure of Fmoc-Lys(Ivdde)-OH.

Cleavage Mechanism

The cleavage of the Ivdde group is achieved via hydrazinolysis. The reaction proceeds through a nucleophilic attack by hydrazine on one of the carbonyl groups of the Ivdde's dioxocyclohexylidene ring. This is followed by an intramolecular cyclization that results in the release of the free amine on the lysine side chain and the formation of a stable, chromophoric indazole byproduct.[4][6]

Caption: Ivdde cleavage mechanism and monitoring.

A significant advantage of this mechanism is that the indazole byproduct strongly absorbs UV light at approximately 290 nm.[4][7] This allows the deprotection reaction to be monitored in real-time using a spectrophotometer, ensuring the reaction goes to completion.[7][8]

Applications in Solid-Phase Peptide Synthesis

The orthogonality of the Ivdde group makes it an invaluable tool for synthesizing complex peptides.

-

Branched Peptides: The most prominent application is the synthesis of unsymmetrically branched peptides.[2][9] A linear peptide chain can be assembled, after which the Ivdde group on a specific lysine residue is selectively removed. A second, different peptide chain can then be synthesized on the newly liberated ε-amino group of the lysine side chain.[9]

-

Cyclic Peptides: Ivdde can be used in combination with other orthogonal protecting groups to facilitate on-resin head-to-tail or side-chain-to-side-chain cyclization.

-

Site-Specific Labeling: It allows for the attachment of fluorescent labels, biotin tags, or other moieties to a specific lysine residue within a peptide sequence while it is still on the resin.

Caption: Workflow for branched peptide synthesis.

Quantitative Data on Ivdde Usage

The efficiency of Ivdde removal and the purity of the final product are critical metrics for researchers. The following table summarizes quantitative data from various studies.

| Application/Peptide | Ivdde Cleavage Conditions | Purity/Yield of Final Peptide | Reference |

| Synthesis of LF Chimera (Antimicrobial Peptide) | 5% hydrazine in DMF | 77% purity | [9] |

| Synthesis of Ub(47-76)-H2B(118-126) | 5% hydrazine in DMF | 75% purity | [9] |

| Synthesis of Tetra-branched Antifreeze Peptide Analog | 5% hydrazine in DMF | 71% purity | [9] |

| Optimization on ACP-K(Ivdde) Peptide | 2% hydrazine in DMF (3 x 3 min) | ~50% deprotection | [10] |

| Optimization on ACP-K(Ivdde) Peptide | 4% hydrazine in DMF (3 x 3 min) | Near-complete deprotection | [10] |

| General Protocol | 2% hydrazine in DMF | Generally effective, but can be sluggish | [4] |

As the data indicates, while a 2% hydrazine solution is the standard starting point, higher concentrations or repeated treatments may be necessary to achieve complete deprotection, especially for complex or aggregation-prone sequences.[10]

Experimental Protocols

Protocol 1: Standard On-Resin Ivdde Cleavage

This protocol is a widely used starting point for Ivdde group removal.[11]

-

Reagent Preparation: Prepare a fresh solution of 2% (v/v) hydrazine monohydrate in high-purity DMF.

-

Resin Swelling: Swell the Ivdde-containing peptidyl-resin in DMF for 30-60 minutes.

-

Deprotection:

-

Drain the DMF from the reaction vessel.

-

Add the 2% hydrazine/DMF solution to the resin (using approximately 25 mL per gram of resin).

-

Allow the mixture to react for 3 minutes at room temperature with gentle agitation.

-

Drain the solution.

-

-

Repeat: Repeat the deprotection step (Step 3) two more times for a total of three hydrazine treatments.

-

Washing: Wash the resin thoroughly with DMF (at least 5 times) to remove all traces of hydrazine and the indazole byproduct.

-

Verification (Optional): A small sample of resin beads can be subjected to the Kaiser test to confirm the presence of a free primary amine.

Protocol 2: Optimized On-Resin Ivdde Cleavage for Difficult Sequences

Based on optimization studies, this protocol is recommended when standard conditions result in incomplete cleavage.[10]

-

Reagent Preparation: Prepare a fresh solution of 4% (v/v) hydrazine monohydrate in high-purity DMF.

-

Resin Swelling: Swell the Ivdde-containing peptidyl-resin in DMF for 30-60 minutes.

-

Deprotection:

-

Drain the DMF from the reaction vessel.

-

Add the 4% hydrazine/DMF solution to the resin.

-

Allow the mixture to react for 3 minutes at room temperature with agitation (e.g., oscillating mixing).

-

Drain the solution.

-

-

Repeat: Repeat the deprotection step (Step 3) two more times.

-

Washing: Wash the resin extensively with DMF (at least 5 times).

Note: The optimal conditions (hydrazine concentration, time, and number of repetitions) may need to be determined empirically for each specific peptide sequence.[10]

Conclusion

The Ivdde protecting group is a powerful and reliable tool in the field of advanced solid-phase peptide synthesis. Its robust nature and true orthogonality to the Fmoc/tBu strategy provide chemists with the flexibility to create complex, multi-functional peptide structures with high precision. By understanding its mechanism, leveraging its applications, and applying optimized experimental protocols, researchers and drug development professionals can effectively utilize the Ivdde group to synthesize novel peptides for a wide range of therapeutic and scientific applications.

References

- 1. benchchem.com [benchchem.com]

- 2. Microwave Assisted SPPS of Unsymmetrically Branched Peptides [cem.com]

- 3. nbinno.com [nbinno.com]

- 4. sigmaaldrich-jp.com [sigmaaldrich-jp.com]

- 5. advancedchemtech.com [advancedchemtech.com]

- 6. benchchem.com [benchchem.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. researchgate.net [researchgate.net]

- 9. kohan.com.tw [kohan.com.tw]

- 10. biotage.com [biotage.com]

- 11. peptide.com [peptide.com]

A Technical Guide to Fmoc-D-Dap(Ivdde)-OH for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fmoc-D-Dap(Ivdde)-OH, a crucial building block in solid-phase peptide synthesis (SPPS). The incorporation of D-amino acids can significantly enhance peptide stability against enzymatic degradation, a critical attribute for therapeutic peptide development. The Ivdde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) protecting group offers an orthogonal protection strategy, allowing for selective deprotection and side-chain modification. This document outlines supplier information, purity specifications, and detailed experimental protocols relevant to the use of this compound.

Supplier and Purity Information

The availability and purity of this compound are critical for the successful synthesis of high-quality peptides. The following table summarizes information from various suppliers. Researchers should always refer to the lot-specific certificate of analysis for precise purity data.

| Supplier/Brand | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Stated Purity |

| ChemPep | Fmoc-Dap(ivDde)-OH | 607366-20-1 | C₃₁H₃₆N₂O₆ | 532.63 | Not specified on product page.[1] |

| Advanced ChemTech (via Fisher Scientific) | Fmoc-Dap ivDde -OH | 607366-20-1 | C₃₁H₃₆N₂O₆ | 532.64 | Not specified on product page.[2] |

| Sigma-Aldrich | This compound | 1228900-15-9 | C₃₁H₃₆N₂O₆ | 532.64 | Not specified on product page. |

| Novabiochem (via Sigma-Aldrich) | Fmoc-Dpr(ivDde)-OH* | 607366-20-1 | C₃₁H₃₆N₂O₆ | 532.63 | ≥99.0% (HPLC)[3] |

*Note: Dpr is an alternative abbreviation for diaminopropionic acid (Dap).

Experimental Protocols

Incorporation of this compound in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the standard steps for coupling this compound to a growing peptide chain on a solid support using Fmoc/tBu chemistry.

Materials:

-

Fmoc-protected peptide-resin

-

This compound

-

Coupling reagent (e.g., HCTU, HATU, PyBOP)

-

Base (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

20% (v/v) piperidine in DMF for Fmoc deprotection

-

Reaction vessel for SPPS

Procedure:

-

Fmoc Deprotection:

-

Swell the Fmoc-protected peptide-resin in DMF for at least 30 minutes.

-

Treat the resin with 20% piperidine in DMF for 3 minutes, then drain.

-

Repeat the treatment with 20% piperidine in DMF for 7-10 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) to remove piperidine.

-

-

Amino Acid Activation and Coupling:

-

In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), the coupling reagent (e.g., HCTU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF.

-

Allow the activation mixture to pre-activate for 1-5 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents.

-

A small sample of resin can be taken for a Kaiser test to confirm complete coupling.

-

Selective Deprotection of the Ivdde Group

The Ivdde group is stable to the piperidine used for Fmoc removal but can be selectively cleaved using a dilute solution of hydrazine. This allows for side-chain modification while the peptide remains attached to the resin.

Materials:

-

Peptide-resin containing the Dap(Ivdde) residue

-

2% (v/v) hydrazine monohydrate in DMF

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Place the peptide-resin in a suitable reaction vessel.

-

Add a solution of 2% hydrazine monohydrate in DMF to the resin (approximately 25 mL per gram of resin).[4]

-

Allow the mixture to stand at room temperature for 3 minutes, then filter.[4][5]

-

Wash the resin thoroughly with DMF (5-7 times) to remove any residual hydrazine. The newly exposed side-chain amine is now available for further modification.

It is important to note that increasing the hydrazine concentration can expedite the removal but may also lead to side reactions.[6] For peptides containing allyl-based protecting groups, the addition of allyl alcohol to the deprotection solution is recommended to prevent reduction of the allyl group.

Visualizations

Workflow for Peptide Synthesis and Modification

The following diagram illustrates the workflow for incorporating this compound into a peptide and subsequent side-chain modification.

Caption: Workflow for SPPS incorporation and side-chain modification of a Dap(Ivdde) residue.

Hypothetical Signaling Pathway Inhibition

Peptides containing D-amino acids can be designed as stable inhibitors of proteases involved in disease signaling pathways. The diagram below illustrates a hypothetical scenario where a custom peptide containing D-Dap inhibits a key protease.

Caption: Inhibition of a hypothetical protease-mediated signaling pathway by a D-amino acid peptide.

References

A Comprehensive Technical Guide to the Storage and Handling of Fmoc-D-Dap(Ivdde)-OH

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the critical aspects of storing and handling Fmoc-D-Dap(Ivdde)-OH, a key building block in modern peptide synthesis. Adherence to these guidelines is essential to ensure the reagent's integrity, achieve optimal experimental outcomes, and maintain a safe laboratory environment.

Chemical and Physical Properties

This compound, with the full chemical name N-α-Fmoc-N-β-[1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl]-D-diaminopropionic acid, is a specialized amino acid derivative designed for solid-phase peptide synthesis (SPPS). The N-α amino group is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, while the N-β side-chain amine is protected by the hydrazine-sensitive isovaleryl-Dde (Ivdde) group. This orthogonal protection scheme allows for the selective deprotection of the side chain while the peptide remains anchored to the resin, enabling the synthesis of complex peptides with side-chain modifications.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 607366-20-1 |

| Molecular Formula | C₃₁H₃₆N₂O₆ |

| Molecular Weight | 532.63 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMF and DMSO |

Storage and Stability

Proper storage of this compound is paramount to prevent its degradation and maintain its reactivity. The stability of the compound is influenced by temperature, moisture, and light.

Table 2: Recommended Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C. For long-term storage, -20°C is recommended. | Minimizes the rate of potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidation and hydrolysis from atmospheric moisture. |

| Light Exposure | Store in a light-resistant container. | The Fmoc group can be sensitive to UV light. |

| Moisture | Keep in a tightly sealed container with a desiccant. | The compound is susceptible to hydrolysis. |

It is crucial to allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder.

Handling and Safety

Table 3: Handling and Personal Protective Equipment (PPE)

| Precaution | Specification |

| Ventilation | Handle in a well-ventilated area or a chemical fume hood. |

| Eye Protection | Chemical safety goggles or a face shield. |

| Hand Protection | Nitrile or other suitable chemical-resistant gloves. |

| Respiratory Protection | For operations that may generate dust, a NIOSH-approved respirator is recommended. |

| Skin and Body Protection | Laboratory coat. |

In case of accidental contact, follow standard first-aid procedures:

-

Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes.

-

Skin Contact: Wash the affected area thoroughly with soap and water.

-

Inhalation: Move to fresh air.

-

Ingestion: Rinse mouth with water. Seek medical attention.

Experimental Protocols

The utility of this compound lies in its application in SPPS, particularly for the introduction of a selectively addressable amine on the peptide side chain.

Incorporation of this compound into a Peptide Sequence

This protocol outlines the general steps for coupling this compound to a growing peptide chain on a solid support.

Materials:

-

This compound

-

Peptide synthesis resin (e.g., Rink Amide, Wang) with the N-terminal Fmoc group removed

-

Coupling reagents (e.g., HBTU/HOBt or HATU)

-

Base (e.g., DIPEA or NMM)

-

DMF (peptide synthesis grade)

-

DCM

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc group.

-

Washing: Wash the resin thoroughly with DMF.

-

Coupling:

-

Dissolve this compound (3-5 equivalents) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.

-

Add the base (e.g., DIPEA, 6-10 equivalents) to the amino acid solution.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

-

Washing: Wash the resin with DMF and DCM and dry.

Selective Deprotection of the Ivdde Group

The Ivdde group is orthogonal to the Fmoc and most acid-labile side-chain protecting groups, and it can be selectively removed using a dilute solution of hydrazine.

Materials:

-

Peptide-resin containing the this compound residue

-

Hydrazine monohydrate

-

DMF (peptide synthesis grade)

Procedure:

-

Prepare Deprotection Solution: Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF.

-

Resin Treatment:

-

Add the 2% hydrazine/DMF solution to the peptide-resin.

-

Agitate the mixture at room temperature. The reaction time can vary from 30 minutes to a few hours depending on the sequence and steric hindrance.

-

Monitor the deprotection reaction for completeness.

-

-

Washing: Thoroughly wash the resin with DMF to remove the cleaved Ivdde group and excess hydrazine.

The newly exposed side-chain amine is now available for further modification, such as labeling, cyclization, or branching.

Signaling Pathways and Workflows

Chemical Structure of this compound

Caption: Orthogonal protection scheme of this compound.

Experimental Workflow for Selective Side-Chain Modification

Caption: Workflow for utilizing this compound.

Decision Tree for Troubleshooting Ivdde Deprotection

Caption: Troubleshooting guide for Ivdde deprotection.

Conclusion

This compound is a valuable tool for the synthesis of complex and modified peptides. Proper storage and handling are essential to ensure its stability and reactivity. The provided protocols and workflows offer a guide for its successful incorporation and selective side-chain manipulation in solid-phase peptide synthesis. Researchers should always consult relevant safety data for similar compounds and adhere to good laboratory practices.

An In-depth Technical Guide to the Solubility of Fmoc-D-Dap(Ivdde)-OH in Different Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of Fmoc-D-Dap(Ivdde)-OH, a key building block in peptide synthesis. Due to the absence of specific published quantitative solubility data for this particular compound, this document focuses on providing a strong foundational understanding based on the general properties of Fmoc-protected amino acids, qualitative solubility information, and standardized methodologies for solubility determination.

Core Principles of Fmoc-Amino Acid Solubility

The solubility of Fmoc-protected amino acids is primarily dictated by the interplay between the large, hydrophobic fluorenylmethoxycarbonyl (Fmoc) group and the physicochemical properties of the amino acid side chain and any protecting groups present. The Fmoc group generally imparts good solubility in a variety of organic solvents. However, the overall solubility profile is a composite of the polarity, hydrogen bonding capacity, and steric factors of the entire molecule.

Polar aprotic solvents such as N,N-Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and Dimethyl sulfoxide (DMSO) are widely recognized as effective solvents for Fmoc-amino acids and are commonly used in solid-phase peptide synthesis (SPPS).[1] Chlorinated solvents like dichloromethane (DCM) are also frequently used.[1] While effective, many of these traditional solvents are facing increasing scrutiny due to environmental and safety concerns, leading to research into "greener" alternatives.[1][2]

Qualitative Solubility of this compound

Table 1: Expected Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Category | Solvent Name | Abbreviation | Expected Solubility | Rationale & Notes |

| Polar Aprotic | N,N-Dimethylformamide | DMF | Highly Soluble | The most common and effective solvent for SPPS; Fmoc-amino acids are generally very soluble.[1][3] Can be mixed with DMSO for difficult-to-dissolve compounds.[4] |

| N-Methyl-2-pyrrolidone | NMP | Highly Soluble | Similar to DMF in its ability to dissolve Fmoc-protected amino acids.[1] | |

| Dimethyl sulfoxide | DMSO | Highly Soluble | A strong solvent for many organic compounds, including those with poor solubility in other solvents.[4] Should be used with caution for peptides containing Met or Cys.[5] | |

| Chlorinated | Dichloromethane | DCM | Soluble | A common solvent in organic synthesis, though generally less effective than DMF or NMP for highly polar compounds.[1] |

| Ethers | Tetrahydrofuran | THF | Limited to Moderate | Used in some "green" SPPS protocols, but its solvating power for Fmoc-amino acids can be lower than DMF or NMP.[3] |

| Nitriles | Acetonitrile | ACN | Limited to Moderate | More commonly used in purification (e.g., HPLC) than as a primary solvent for coupling reactions due to lower solubility of some Fmoc-amino acids.[3][6] |

| Aqueous | Water | H₂O | Insoluble | The hydrophobic nature of the Fmoc and ivDde groups makes solubility in purely aqueous solutions highly unlikely. |

Note: The information in this table is based on general knowledge of Fmoc-amino acid chemistry and should be confirmed by experimental testing for specific applications.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

For researchers requiring precise solubility data, the shake-flask method is the gold standard for determining equilibrium solubility.[3] This method involves agitating an excess of the solute in the solvent of interest for a sufficient period to reach equilibrium, followed by quantifying the concentration of the dissolved solute in the supernatant.

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a defined temperature.

Materials:

-

High-purity this compound

-

Anhydrous organic solvent of interest (e.g., DMF, DCM, ACN)

-

Sealed vials (e.g., scintillation vials)

-

Temperature-controlled orbital shaker or rotator

-

Centrifuge

-

Syringe filters (0.2 µm, solvent-compatible, e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in the solvent of interest to prepare a stock solution of known concentration.

-

Perform a series of dilutions of the stock solution to create a set of standard solutions with decreasing concentrations. These will be used to generate a calibration curve.

-

-

Sample Preparation and Equilibration:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent. The amount should be sufficient to ensure undissolved solid remains after equilibrium is reached.[3]

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a period sufficient to reach equilibrium (typically 24-48 hours).[3]

-

-

Sample Processing:

-

After the equilibration period, remove the vials from the shaker and let them stand to allow the undissolved solid to settle.

-

Centrifuge the vials to further separate the solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.2 µm syringe filter to remove any remaining particulate matter.

-

Dilute the filtered supernatant with the solvent to a concentration that falls within the range of the calibration curve.

-

-

Quantification by HPLC:

-

Analyze the standard solutions and the diluted sample solution by HPLC. The large, aromatic Fmoc group allows for sensitive UV detection.

-

Generate a calibration curve by plotting the peak area from the HPLC chromatograms of the standard solutions against their known concentrations.

-

Determine the concentration of the diluted sample solution from the calibration curve.

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor. This value represents the solubility of this compound in the tested solvent at the specified temperature.

-

Visualization of Experimental and Decision-Making Workflows

The following diagrams illustrate the experimental workflow for solubility determination and a logical process for solvent selection.

Caption: Workflow for Quantitative Solubility Determination.

Caption: Logical Workflow for Solvent Selection.

Conclusion

This compound is expected to exhibit good solubility in polar aprotic solvents, which are standard in peptide synthesis. For applications requiring precise concentration control, it is imperative to experimentally determine the solubility in the chosen solvent system. The provided shake-flask protocol offers a robust and reliable method for obtaining such quantitative data. The logical workflow for solvent selection should aid researchers in making an informed choice based on their specific experimental needs, balancing solubility requirements with downstream compatibility for purification and analysis.

References

The Ivdde Protecting Group: A Technical Guide for Advanced Peptide Synthesis

For researchers, scientists, and professionals in drug development, the strategic use of protecting groups is paramount to achieving complex, multi-functionalized peptides. Among these, the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (Ivdde) group has emerged as a powerful tool for orthogonal protection strategies in solid-phase peptide synthesis (SPPS). This guide provides an in-depth overview of the key features, applications, and experimental considerations of the Ivdde protecting group.

Core Features and Advantages

The Ivdde group is primarily used for the protection of the ε-amino group of lysine residues. Its defining characteristic is its unique deprotection condition, which confers orthogonality to the widely used Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) protecting groups.[1] This orthogonality is the cornerstone of its utility, allowing for selective deprotection and modification of specific sites within a peptide sequence while the rest of the molecule remains protected.[1]

The key features of the Ivdde protecting group include:

-

Orthogonality: It is stable to the basic conditions used for Fmoc group removal (e.g., piperidine) and the acidic conditions used for Boc group removal and cleavage from the resin (e.g., trifluoroacetic acid, TFA).[1][2]

-

Selective Cleavage: The Ivdde group is selectively removed under mild conditions using a solution of hydrazine in dimethylformamide (DMF).[2][3]

-

Enhanced Stability: Compared to the related Dde (4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl group, the Ivdde group exhibits superior stability and reduced intramolecular migration, a significant advantage in the synthesis of long or complex peptides.[3]

-

Reaction Monitoring: The deprotection reaction can be conveniently monitored by UV spectrophotometry, as the cleavage of the Ivdde group releases a chromophoric indazole byproduct that absorbs strongly at 290 nm.[2][4]

These features make the Ivdde group an ideal choice for the synthesis of branched peptides, cyclic peptides, and peptides with site-specific modifications such as PEGylation or fluorescent labeling.[2][3]

Quantitative Data Summary

The efficiency of Ivdde group removal is dependent on several factors, including hydrazine concentration, reaction time, and the position of the Ivdde-protected residue within the peptide sequence. The following tables summarize key quantitative data related to the Ivdde protecting group.

| Property | Value/Description |

| Chemical Formula | C34H42N2O6 (for ivDde-L-Lys(Fmoc)-OH) |

| Molecular Weight | 574.7 g/mol (for ivDde-L-Lys(Fmoc)-OH)[3] |

| Standard Deprotection | 2% hydrazine in DMF[2][3] |

| Stability | Stable to TFA and piperidine[1][2][3] |

| UV Monitoring λmax | 290 nm (for indazole byproduct)[2][3][4] |

| Parameter | Condition | Observation |

| Hydrazine Concentration | 2% in DMF | Standard condition, effective for most cases.[2][3] |

| 4% in DMF | Nearly complete removal in cases where 2% is insufficient.[5] | |

| up to 10% in DMF | Used for particularly difficult removals. | |

| Reaction Time | 3 x 3 minutes | A common starting point for deprotection.[3] |

| 3 x 5 minutes | Marginal increase in deprotection completion compared to 3x3 min.[5] | |

| 3 x 10 minutes with oscillating mixing | Outperforms static batch methods.[3] |

Experimental Protocols

Standard Protocol for Ivdde Group Removal

This protocol is a general guideline for the deprotection of an Ivdde-protected lysine residue on a solid-phase resin.

Reagents:

-

2% (v/v) hydrazine monohydrate in DMF.

Procedure:

-

Swell the peptide-resin in DMF.

-

Drain the DMF.

-

Add the 2% hydrazine/DMF solution to the resin.

-

Agitate the mixture for 3-10 minutes at room temperature.

-

Drain the solution.

-

Repeat steps 3-5 two more times.[3]

-

Wash the resin thoroughly with DMF.

-

To monitor the reaction, collect the filtrate from each hydrazine treatment and measure the absorbance at 290 nm. The absorbance should increase with each treatment and then plateau upon complete removal.[2][4]

Protocol for On-Resin Side-Chain Modification using Ivdde-Lys(Fmoc)-OH

This protocol outlines the steps for incorporating a modification onto the side chain of a lysine residue during SPPS.

Procedure:

-

Incorporate the ivDde-L-Lys(Fmoc)-OH amino acid into the growing peptide chain using standard coupling procedures.

-

Treat the resin with a piperidine/DMF solution to selectively remove the Fmoc group from the lysine side chain, exposing the ε-amino group.[1]

-

Couple the desired molecule (e.g., a carboxylic acid-functionalized label, a fatty acid) to the newly liberated ε-amino group using standard coupling reagents.[1]

-

Proceed with the removal of the N-terminal Fmoc group of the peptide chain and continue with the synthesis.

Visualizing Workflows with Graphviz

Workflow for the Synthesis of a Branched Peptide

The following diagram illustrates the logical workflow for synthesizing a branched peptide using an Ivdde-protected lysine residue.

Caption: Synthesis of a branched peptide using Ivdde.

Orthogonal Deprotection Strategy

This diagram illustrates the orthogonal nature of the Ivdde protecting group in relation to Fmoc and Boc groups.

Caption: Orthogonal deprotection scheme.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis using Fmoc-D-Dap(Ivdde)-OH

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the incorporation of Fmoc-D-Dap(Ivdde)-OH into peptide sequences using Fluorenylmethyloxycarbonyl (Fmoc)-based Solid-Phase Peptide Synthesis (SPPS). The use of D-diaminopropionic acid (D-Dap) offers a unique scaffold for the synthesis of branched, cyclic, or otherwise modified peptides. The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (Ivdde) protecting group provides an orthogonal protection strategy, allowing for selective deprotection of the β-amino group on the solid support, independent of the Nα-Fmoc and acid-labile side-chain protecting groups.

Introduction to the Fmoc/Ivdde Orthogonal Strategy

In Fmoc-based SPPS, the Nα-amino group of the growing peptide chain is temporarily protected by the base-labile Fmoc group, while the side chains of trifunctional amino acids are protected by acid-labile groups (e.g., tBu, Trt, Pbf). The Ivdde group is a hydrazine-labile protecting group, stable to the basic conditions used for Fmoc removal (e.g., 20% piperidine in DMF) and the acidic conditions used for final cleavage from the resin (e.g., TFA).[1][2] This orthogonality is crucial for the synthesis of complex peptides where site-specific modification of a side chain is required.

The incorporation of this compound allows for the assembly of the main peptide backbone, followed by the selective removal of the Ivdde group to expose the β-amino group of the D-Dap residue. This free amine can then be further functionalized on-resin, for example, by coupling a second peptide chain to create a branched peptide, introducing a reporter molecule, or forming a cyclic peptide.

Data Presentation

Table 1: Reagents for Fmoc-SPPS Cycle

| Reagent | Concentration/Molar Equivalents (relative to resin loading) | Purpose |

| Resin Swelling | ||

| N,N-Dimethylformamide (DMF) | Sufficient to cover the resin | Swells the resin beads to allow for efficient diffusion of reagents. |

| Fmoc Deprotection | ||

| Piperidine in DMF | 20% (v/v) | Removes the Nα-Fmoc protecting group. |

| Amino Acid Coupling | ||

| This compound | 3-5 equivalents | The amino acid to be coupled. Higher equivalents are recommended due to potential steric hindrance. |

| Coupling Reagent (e.g., HATU, HCTU) | 2.9-4.5 equivalents | Activates the carboxylic acid of the Fmoc-amino acid for amide bond formation. |

| Base (e.g., DIPEA, NMM) | 6-10 equivalents | Neutralizes the protonated amine and facilitates the coupling reaction. |

| Ivdde Deprotection | ||

| Hydrazine Monohydrate in DMF | 2% (v/v) | Selectively removes the Ivdde protecting group from the D-Dap side chain.[3] |

| Washing | ||

| N,N-Dimethylformamide (DMF) | Sufficient to cover the resin | Removes excess reagents and byproducts after each step. |

| Dichloromethane (DCM) | Sufficient to cover the resin | Used for washing, particularly before and after cleavage. |

| Cleavage and Global Deprotection | ||

| Trifluoroacetic Acid (TFA) | 95% (v/v) | Cleaves the peptide from the resin and removes acid-labile side-chain protecting groups. |

| Scavengers (e.g., TIS, H₂O, DODT) | 2.5% each (v/v) | Traps reactive cations generated during cleavage to prevent side reactions. |

Table 2: Typical Timeframes for Key SPPS Steps

| Step | Duration | Notes |

| Resin Swelling | 30-60 minutes | Essential for optimal reaction kinetics. |

| Fmoc Deprotection | 2 x (5-10 minutes) | A two-step deprotection is standard to ensure complete removal of the Fmoc group. |

| Amino Acid Coupling | 1-4 hours (or overnight) | Coupling time for sterically hindered amino acids like this compound may need to be extended. Monitoring with a Kaiser test is recommended. |

| Ivdde Deprotection | 3 x 10-20 minutes | Repeated treatments are necessary for complete removal of the Ivdde group. |

| Washing | 3-5 cycles per solvent | Thorough washing is critical for the purity of the final peptide. |

| Cleavage and Deprotection | 2-4 hours | The duration depends on the specific peptide sequence and protecting groups used. |

Experimental Protocols

Protocol 1: Standard Fmoc-SPPS Cycle for Incorporation of this compound

This protocol describes a single cycle for the coupling of this compound to a growing peptide chain on a solid support (e.g., Rink Amide resin for a C-terminal amide).

1. Resin Preparation:

-

Place the desired amount of resin in a reaction vessel.

-

Swell the resin in DMF for 30-60 minutes.

-

Drain the DMF.

2. Nα-Fmoc Deprotection:

-

Add 20% piperidine in DMF to the resin.

-

Agitate for 5-10 minutes and drain.

-

Repeat the treatment with fresh 20% piperidine in DMF for another 5-10 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

3. Coupling of this compound:

-

In a separate vial, dissolve this compound (3-5 eq.), a suitable coupling reagent such as HATU (2.9-4.5 eq.), and a base like DIPEA (6-10 eq.) in DMF.

-

Pre-activate the mixture for 1-5 minutes at room temperature.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture for 1-4 hours at room temperature. For sterically hindered couplings, a longer reaction time or a double coupling (repeating the coupling step) may be necessary.

-

Optional but Recommended: Perform a Kaiser test to monitor the reaction. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the coupling time or perform a double coupling.

-

Wash the resin with DMF (3-5 times).

4. Capping (Optional):

-

If the coupling is incomplete after extended time or double coupling, cap the unreacted amines with a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion sequences.

Protocol 2: Selective Deprotection of the Ivdde Group

This protocol is performed after the desired peptide sequence has been assembled.

1. Resin Preparation:

-

Ensure the Nα-Fmoc group of the terminal amino acid is protected. If not, perform an Fmoc protection step or cap the N-terminus.

-

Wash the peptide-resin with DMF (3-5 times).

2. Ivdde Deprotection:

-

Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF.

-

Add the hydrazine solution to the peptide-resin and agitate for 10-20 minutes.

-

Drain the solution.

-

Repeat the hydrazine treatment two more times to ensure complete removal of the Ivdde group.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of hydrazine.

3. Side-Chain Modification:

-

The resin with the deprotected β-amino group of the D-Dap residue is now ready for the desired side-chain modification (e.g., coupling of another amino acid, a small molecule, or cyclization).

Mandatory Visualization

Caption: Workflow for a single coupling cycle of this compound in SPPS.

Caption: Workflow for the selective deprotection of the Ivdde group and subsequent side-chain modification.

Conclusion

The use of this compound in solid-phase peptide synthesis provides a robust and versatile method for the creation of complex and modified peptides. The orthogonal nature of the Ivdde protecting group allows for selective on-resin functionalization of the D-Dap side chain, opening up possibilities for the development of novel peptide-based therapeutics and research tools. Careful optimization of coupling conditions, particularly for this sterically hindered amino acid, and thorough washing steps are critical for achieving high purity and yield of the final product. The protocols provided herein serve as a comprehensive guide for the successful implementation of this methodology.

References

Application Notes and Protocols: Selective Cleavage of the Ivdde Protecting Group with Hydrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (Ivdde) group is a crucial amine protecting group in modern solid-phase peptide synthesis (SPPS). Its utility lies in its unique cleavage condition using dilute hydrazine, which confers orthogonality with the commonly used Fmoc (acid-labile) and Boc (base-labile) protecting groups. This orthogonality allows for the selective deprotection of specific amino acid side chains, enabling the synthesis of complex peptides, including branched, cyclic, and site-specifically modified peptides.[1] The Ivdde group is a more sterically hindered analogue of the Dde group, offering enhanced stability and reduced risk of migration during synthesis.[2][3]

These application notes provide a comprehensive overview and detailed protocols for the selective cleavage of the Ivdde protecting group using hydrazine.

Reaction Mechanism

The cleavage of the Ivdde group is initiated by a nucleophilic attack of hydrazine on one of the carbonyl groups of the dioxocyclohexylidene ring. This is followed by an intramolecular cyclization, resulting in the formation of a stable indazole byproduct and the release of the free amine on the peptide.[3] This indazole byproduct has a distinct UV absorbance at 290 nm, which can be utilized to monitor the progress of the deprotection reaction in real-time.[4][5]

Data Presentation: Optimization of Ivdde Cleavage

The efficiency of Ivdde cleavage can be influenced by several factors, including hydrazine concentration, reaction time, and the number of treatments. The following table summarizes a study on the optimization of these parameters for the deprotection of an Ivdde-protected lysine residue on a model peptide (ACP-K(Ivdde)).

| Condition ID | Hydrazine Concentration (%) | Reaction Time per Repetition (min) | Number of Repetitions | Observed Cleavage Efficiency | Reference |

| 1 | 2 | 3 | 3 | Small fraction of deprotection | [6] |

| 2 | 2 | 5 | 3 | ~50% complete | [6] |

| 3 | 2 | 3 | 4 | Nominal increase over 3 repetitions | [6] |

| 4 | 4 | 3 | 3 | Nearly complete deprotection | [6] |

| 5 | up to 10 | Not Specified | Multiple | Employed for difficult removals | [7] |

Note: The efficiency of cleavage can be sequence-dependent and may be hindered by peptide aggregation on the solid support.[3][4] In such cases, pre-swelling the resin with a solvent mixture like DMF:DCM (1:1) for 1 hour before hydrazine treatment may be beneficial.[4]

Experimental Protocols

Protocol 1: Standard Ivdde Deprotection on Solid-Phase Resin

This protocol is suitable for most standard applications of Ivdde cleavage.

Materials:

-

Peptide-resin with Ivdde-protected amino acid(s)

-

N,N-Dimethylformamide (DMF)

-

Hydrazine monohydrate

-

Shaker or vortex mixer

-

Solid-phase synthesis vessel

Procedure:

-

Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes.

-

Deprotection Solution Preparation: Prepare a fresh 2% (v/v) solution of hydrazine monohydrate in DMF. For 1 gram of resin, approximately 75 mL of this solution will be needed in total.[8]

-

First Hydrazine Treatment: Drain the DMF from the resin and add the 2% hydrazine solution (approximately 25 mL per gram of resin).

-

Reaction: Gently agitate the resin suspension at room temperature for 3 minutes.[2]

-

Drain: Drain the deprotection solution from the resin.

-

Repeat Treatments: Repeat steps 3-5 two more times for a total of three hydrazine treatments.[2] For difficult sequences, the number of repetitions can be increased to five.[7][9]

-

Washing: Wash the resin thoroughly with DMF (at least 5 times) to remove the cleaved protecting group and residual hydrazine.[2][8] The resin is now ready for the next synthetic step.

Protocol 2: Optimized Ivdde Deprotection for Difficult Sequences

For peptides where standard conditions result in incomplete deprotection, the following optimized protocol can be employed.

Materials:

-

Same as Protocol 1

Procedure:

-

Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes.

-

Deprotection Solution Preparation: Prepare a fresh 4% (v/v) solution of hydrazine monohydrate in DMF.

-

First Hydrazine Treatment: Drain the DMF from the resin and add the 4% hydrazine solution.

-

Reaction: Gently agitate the resin suspension at room temperature for 3 minutes.[6]

-

Drain: Drain the deprotection solution.

-

Repeat Treatments: Repeat steps 3-5 two more times for a total of three treatments.[6]

-

Washing: Wash the resin thoroughly with DMF (at least 5 times).

Caution: Higher concentrations of hydrazine (>2%) can increase the risk of side reactions such as peptide cleavage at Glycine residues and the conversion of Arginine to Ornithine.[3][8] Therefore, the use of higher concentrations should be carefully considered and monitored.

Mandatory Visualizations

Caption: Mechanism of hydrazine-mediated Ivdde cleavage.

Caption: Workflow for selective Ivdde deprotection.

Potential Side Reactions and Considerations

-

Fmoc Group Cleavage: Hydrazine will also cleave Fmoc groups. Therefore, for selective Ivdde removal, the N-terminus of the peptide should be protected with a group stable to hydrazine, such as the Boc group.[3][8][10]

-

Peptide Backbone Cleavage: High concentrations of hydrazine can lead to the cleavage of the peptide backbone, particularly at Glycine residues.[3][8]

-

Arginine to Ornithine Conversion: The guanidinium group of Arginine can be converted to the amino group of Ornithine in the presence of hydrazine.[3][8]

-

Incomplete Cleavage: As mentioned, incomplete cleavage can be an issue for sterically hindered or aggregated peptide sequences.[3][7] Optimization of reaction conditions is crucial in such cases.

Conclusion

The selective cleavage of the Ivdde protecting group with hydrazine is a robust and indispensable tool in peptide chemistry. A thorough understanding of the reaction mechanism, optimization of the experimental protocol, and awareness of potential side reactions are critical for its successful application. By following the detailed protocols and considering the data presented in these application notes, researchers can effectively utilize the Ivdde group for the synthesis of complex and specifically modified peptides.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. ivDde-L-Lys(Fmoc)-OH (1446752-60-8) for sale [vulcanchem.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. biotage.com [biotage.com]

- 7. researchgate.net [researchgate.net]

- 8. peptide.com [peptide.com]

- 9. rsc.org [rsc.org]

- 10. peptide.com [peptide.com]

Synthesis of Branched Peptides Utilizing Fmoc-D-Dap(Ivdde)-OH: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of branched peptides is a powerful strategy in medicinal chemistry and drug development to create molecules with enhanced biological activity, stability, and unique structural properties. The incorporation of D-amino acids, such as D-2,3-diaminopropionic acid (D-Dap), can further augment peptide stability against enzymatic degradation. The use of an orthogonally protected building block like Fmoc-D-Dap(Ivdde)-OH is central to the successful solid-phase peptide synthesis (SPPS) of such complex structures.

The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (Ivdde) group is a hydrazine-labile side-chain protecting group. Its stability to the basic conditions required for Nα-Fmoc group removal (typically piperidine in DMF) and acidic conditions for final cleavage from the resin allows for selective deprotection of the β-amino group of the D-Dap residue while the peptide is still attached to the solid support. This enables the synthesis of a second peptide chain on the side chain, creating a branched peptide. The Ivdde group is favored over the related Dde group due to its increased steric hindrance, which minimizes premature cleavage and reduces the risk of side-chain to α-amine migration, a known side reaction with diaminopropionic acid residues.[1]